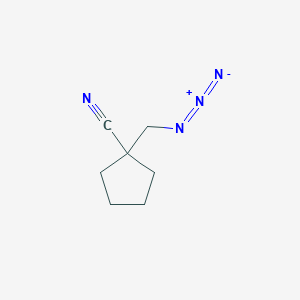![molecular formula C24H21N3O2 B2653682 N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide CAS No. 866153-81-3](/img/structure/B2653682.png)
N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide is a complex organic compound that belongs to the class of phthalazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with phthalic anhydride to form an intermediate, which is then reacted with phenylhydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxybenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide
- N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide
Uniqueness
N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 4-position of the benzyl ring can influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-17-11-13-18(14-12-17)15-25-22(28)16-27-24(29)21-10-6-5-9-20(21)23(26-27)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFIBFTWKHVMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide](/img/structure/B2653599.png)
![3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde](/img/structure/B2653601.png)

![2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2653604.png)
![7-phenyl-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2653605.png)

![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B2653610.png)
![N-(4-methylphenyl)-2-[6-(4-methylphenyl)-2-(morpholin-4-yl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2653612.png)

![1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2653614.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2653615.png)
![2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2653616.png)

![8-(3,4-dimethylbenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653618.png)
